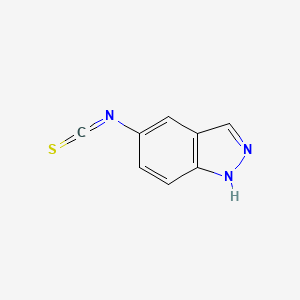

5-isothiocyanato-1H-indazole

説明

Structure

3D Structure

特性

分子式 |

C8H5N3S |

|---|---|

分子量 |

175.21 g/mol |

IUPAC名 |

5-isothiocyanato-1H-indazole |

InChI |

InChI=1S/C8H5N3S/c12-5-9-7-1-2-8-6(3-7)4-10-11-8/h1-4H,(H,10,11) |

InChIキー |

QNRJLFQALMFFLP-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1N=C=S)C=NN2 |

製品の起源 |

United States |

Synthetic Methodologies for 5 Isothiocyanato 1h Indazole and Its Precursors

Strategies for the Construction of the 1H-Indazole Core

The formation of the bicyclic 1H-indazole system is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structure. These strategies often start from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are the most traditional and widely used methods for constructing the indazole core. These approaches involve forming the pyrazole (B372694) ring onto a pre-existing benzene ring.

One classic approach is the Davis-Beirut reaction , which, in a general sense, involves the cyclization of o-nitrobenzylamines or related structures. For a 5-substituted indazole, a starting material like 2-methyl-5-nitroaniline (B49896) can be diazotized, leading to an intramolecular cyclization to form 5-nitro-1H-indazole. chemicalbook.com

Another significant strategy is the [3+2] annulation, which constructs the indazole skeleton from arynes and a two-atom component like a hydrazone. organic-chemistry.org For instance, the reaction of an aryne with N-tosylhydrazones can yield 3-substituted indazoles. organic-chemistry.org

A one-pot, metal-free synthesis involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild conditions with broad functional group tolerance. organic-chemistry.org The intramolecular condensation of hydrazones derived from o-haloaryl aldehydes or ketones is also a common pathway. nih.govthieme-connect.com For example, reacting a 2-halo-5-nitrobenzaldehyde with hydrazine (B178648) would produce a hydrazone intermediate that cyclizes to form 5-nitro-1H-indazole. thieme-connect.com

| Method | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Diazotization/Cyclization | o-Toluidine derivatives (e.g., 2-methyl-5-nitroaniline) | Classic method, involves diazotization followed by ring closure. | chemicalbook.com |

| [3+2] Annulation | Arynes and hydrazones | Forms the five-membered ring onto the benzene core. | organic-chemistry.org |

| Condensation/Cyclization | 2-Haloaryl aldehydes/ketones and hydrazines | Forms a hydrazone intermediate which then undergoes intramolecular cyclization. | nih.govthieme-connect.com |

| One-Pot Synthesis | 2-Aminophenones and hydroxylamine derivatives | Metal-free, mild conditions, and operationally simple. | organic-chemistry.org |

Palladium-Catalyzed and Transition Metal-Mediated Syntheses

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge C-N and C-C bonds with high efficiency and selectivity. Palladium catalysts are particularly prominent in the synthesis of indazoles.

A widely applied method is the palladium-catalyzed intramolecular amination (Buchwald-Hartwig amination) of aryl halides. acs.orgacs.org This involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.orgacs.org To synthesize a precursor for 5-isothiocyanato-1H-indazole, one could start with 2-bromo-5-nitrobenzaldehyde, condense it with a hydrazine, and then perform a Pd-catalyzed cyclization. researchgate.net The choice of ligand (e.g., rac-BINAP, DPEphos) and base (e.g., Cs₂CO₃, K₃PO₄) is critical for achieving high yields. acs.orgacs.org

Rhodium and copper catalysts have also been employed in C-H activation/annulation sequences to construct indazole derivatives from substrates like imidate esters and nitrosobenzenes. nih.govresearchgate.net Furthermore, copper-catalyzed Ullmann-type reactions provide a robust method for the intramolecular cyclization of N-substituted o-haloarylhydrazones to yield 1H-indazoles. thieme-connect.comnih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(dba)₂ / rac-BINAP | Intramolecular Amination | Arylhydrazones of 2-bromoaldehydes | High yields, applicable to a wide scope of substituted indazoles. | acs.orgacs.org |

| Pd(OAc)₂ | C-H Nitration / Cyclization | Sulfonyl hydrazides | Double C(sp²)-H bond functionalization under mild conditions. | rsc.org |

| Cu₂O or Cu(OAc)₂ | Intramolecular N-Arylation (Ullmann) | o-Haloaryl N-sulfonylhydrazones | Effective for N-N bond formation and cyclization. | nih.gov |

| Rh(III) / Cu(II) | C-H Activation / Annulation | Imidates and nitrosobenzenes | Redox-neutral conditions, good yields for functionalized indazoles. | nih.govresearchgate.net |

Oxidative Cyclization Pathways

Oxidative cyclization methods provide an alternative route to indazoles, often proceeding under metal-free conditions. These reactions typically involve the formation of an N-N bond through the oxidation of suitably arranged amino or hydrazone functionalities.

One such pathway is the silver(I)-mediated intramolecular oxidative C-H amination, which can construct a variety of 3-substituted 1H-indazoles. nih.govacs.org Another approach uses oxidants like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to mediate the direct aryl C-H amination of arylhydrazones, yielding 1H-indazoles. nih.gov An N-N bond-forming oxidative cyclization can also be achieved starting from 2-aminomethyl-phenylamines, providing access to different indazole tautomers. organic-chemistry.org

| Oxidant/Mediator | Reaction Type | Starting Material | Key Features | Reference(s) |

|---|---|---|---|---|

| Silver(I) salts (e.g., AgOAc) | Intramolecular Oxidative C-H Amination | N-Aryl-N-arylhydrazones | Efficient for synthesizing 3-substituted indazoles. | nih.govacs.org |

| PIFA | Direct Aryl C-H Amination | Arylhydrazones | Metal-free process with good functional group compatibility. | nih.gov |

| Na₂WO₄ / H₂O₂ | Intramolecular Oxidative Cyclization | 2-Amino-N'-arylbenzimidamides | Mild conditions, short reaction times, and excellent yields. | researchgate.net |

Regioselective Synthesis of 1H- and 2H-Indazole Isomers

The indazole ring system can exist as two stable tautomers, 1H-indazole and 2H-indazole, and their substituted derivatives can be isolated as distinct N-1 or N-2 regioisomers. The 1H-tautomer is generally more thermodynamically stable. beilstein-journals.orgbeilstein-journals.org

Regioselectivity in N-substitution reactions on the pre-formed indazole ring is heavily influenced by the choice of base, solvent, and the electronic and steric nature of substituents on the indazole core. beilstein-journals.orgbeilstein-journals.org For instance, alkylation using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product. beilstein-journals.orgbeilstein-journals.orgnih.gov Conversely, substituents at the C-7 position can direct substitution to the N-2 position. beilstein-journals.orgbeilstein-journals.org

Alternatively, regioselective synthesis can be achieved by incorporating the desired N-substituent before the cyclization step. Using N-alkyl or N-arylhydrazines in reactions with o-haloaryl carbonyls is a common strategy to produce N-1 substituted indazoles directly. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of 2H-indazoles can be achieved through specific methods, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org

Introduction of the Isothiocyanate Functional Group

Once the 5-amino-1H-indazole precursor is obtained (typically via reduction of 5-nitro-1H-indazole), the final step is the conversion of the primary amino group at the C-5 position into an isothiocyanate (-N=C=S) group.

Established Protocols for Isothiocyanate Formation

The transformation of a primary amine to an isothiocyanate is a well-established process in organic synthesis, with several reliable protocols available.

The most traditional method involves the use of thiophosgene (CSCl₂) or its solid surrogate, triphosgene , in the presence of a base. rsc.orgnih.govresearchgate.net The reaction is typically fast and high-yielding but is hampered by the high toxicity and moisture sensitivity of thiophosgene. researchgate.net

To circumvent the hazards of thiophosgene, several milder and safer reagents have been developed. A common modern approach is a two-step, one-pot procedure where the amine is first treated with carbon disulfide (CS₂) and a base (like triethylamine) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. nih.govwikipedia.org

A particularly effective and clean method for the desulfurization step utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) . kiku.dkcbijournal.comresearchgate.netdtu.dk This reagent promotes the decomposition of the dithiocarbamate, producing volatile byproducts (CO₂, COS, tert-butanol), which simplifies purification. kiku.dkcbijournal.com Other effective desulfurizing agents for this purpose include tosyl chloride, ethyl chloroformate, and sodium persulfate. nih.govorganic-chemistry.org

| Reagent(s) | Mechanism/Approach | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Thiophosgene (CSCl₂) | Direct reaction with the primary amine. | High-yielding and versatile. | Highly toxic, moisture-sensitive. | rsc.orgnih.govresearchgate.net |

One-Pot Synthetic Sequences Incorporating the Isothiocyanate

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and atom economy. While a direct one-pot synthesis for this compound from basic precursors is not extensively documented, the strategy can be conceptualized by combining established methods for indazole formation and isothiocyanate conversion.

A general one-pot protocol for forming 1-aryl-1H-indazoles has been developed, which involves the reaction of appropriately substituted arylhydrazones followed by cyclization. researchgate.netnih.gov For instance, a domino process starting from acetophenone (B1666503) derivatives substituted with fluorine at C2 and a nitro group at C5 can successfully yield the corresponding 1-aryl-5-nitro-1H-indazoles in a one-pot procedure. nih.gov Subsequent reduction of the nitro group to an amine (forming 5-amino-1H-indazole) and its conversion to the isothiocyanate could potentially be integrated into a streamlined, multi-step, one-pot sequence.

Table 1: Conceptual One-Pot Synthesis Parameters

| Step | Reaction Type | Key Reagents | Potential Conditions |

|---|---|---|---|

| 1 | Indazole Formation | Substituted Arylhydrazone, Base (e.g., K₂CO₃) | DMF, Heat |

| 2 | Nitro Group Reduction | Reducing Agent (e.g., SnCl₂, H₂) | Acidic or Catalytic |

| 3 | Isothiocyanate Formation | Thiophosgene or equivalent | Biphasic system |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds and their derivatives. For this compound, this primarily involves developing methods that use environmentally benign solvents, reduce waste, and avoid hazardous reagents. Key areas of focus include the use of water as a solvent and the development of catalyst-based, transition-metal-free methodologies. rsc.orgrsc.org

Solvent-Free and Aqueous Reaction Conditions

The conversion of the precursor, 5-amino-1H-indazole, to the target isothiocyanate is a critical step where green chemistry can be effectively implemented.

Aqueous Reaction Conditions: A highly efficient and green procedure for synthesizing isothiocyanates from primary amines has been developed using water as the solvent. rsc.org This method utilizes sodium persulfate (Na₂S₂O₈) to mediate the desulfurization of the dithiocarbamate intermediate, which is formed in situ from the amine and carbon disulfide. rsc.org The reaction proceeds under basic conditions, which enhances chemoselectivity, and is applicable to a wide range of structurally diverse amines. rsc.org This approach avoids the use of volatile organic solvents and toxic reagents like thiophosgene, making it a significantly safer and more environmentally friendly alternative.

Solvent-Free Reaction Conditions: Catalyst- and solvent-free reactions represent a significant advancement in green synthesis. rhhz.net Methodologies involving the simple grinding of reactants at room temperature, followed by heating, have been successfully applied to the synthesis of related heterocyclic compounds like benzimidazoles. umich.edu Such solvent-free methods offer excellent atom economy and an operationally simple procedure that could be adapted for the cyclization step in forming the indazole ring. umich.edurhhz.net

Catalyst-Based Methodologies

The development of catalyst-based methodologies, particularly those that avoid transition metals, is a cornerstone of modern synthetic chemistry.

A novel method for synthesizing the 1H-indazole core has been developed that proceeds from readily available N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. rsc.org This transformation demonstrates broad substrate scope and offers a robust alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org In a different approach, silver(I) has been used to mediate an intramolecular oxidative C-H amination to construct the 1H-indazole ring system from arylhydrazones. nih.gov This process is efficient for creating a variety of 3-substituted indazoles. nih.gov While this method uses a metal, it highlights the diverse catalytic strategies available for synthesizing the indazole scaffold.

Table 2: Comparison of Green Synthesis Methodologies for Isothiocyanate Formation

| Feature | Aqueous Na₂S₂O₈ Method rsc.org | Solvent-Free Grinding Method umich.edu |

|---|---|---|

| Solvent | Water | None |

| Key Reagent | Sodium Persulfate (Na₂S₂O₈) | None (Heat) |

| Environmental Impact | Low; avoids organic solvents | Minimal; no solvent waste |

| Safety | High; avoids toxic thiophosgene | High; reduced exposure to volatile compounds |

| Applicability | Isothiocyanate formation from amines | Heterocyclic ring formation (conceptual for indazole) |

Chemical Reactivity and Derivatization Strategies for 5 Isothiocyanato 1h Indazole

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) in 5-isothiocyanato-1H-indazole is a potent electrophile, readily undergoing nucleophilic addition reactions. The carbon atom of the isothiocyanate is electron-deficient and thus susceptible to attack by a variety of nucleophiles. arkat-usa.orgscience.gov This reactivity is fundamental to the synthesis of a wide array of derivatives.

Formation of Thiourea (B124793) and Thiocarbamate Derivatives

One of the most common transformations of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. mdpi.combohrium.com This reaction is typically efficient and proceeds under mild conditions, often in a suitable solvent like dichloromethane (B109758) or at room temperature. mdpi.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.

Similarly, the reaction of this compound with alcohols or thiols as nucleophiles leads to the formation of thiocarbamate or dithiocarbamate (B8719985) derivatives, respectively. conicet.gov.arresearchgate.net The reaction with thiols, for instance, can often be performed under solvent-free conditions, highlighting the efficiency of this process. researchgate.net

Table 1: Synthesis of Thiourea and Thiocarbamate Derivatives

| Nucleophile | Derivative Formed | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Thiourea | R-NCS + R'R''NH → R-NH-C(=S)-NR'R'' |

| Alcohol | Thiocarbamate | R-NCS + R'OH → R-NH-C(=S)-OR' |

Reactions with Diverse Amine Substrates

The reaction of this compound with a variety of amine substrates allows for the creation of a diverse library of thiourea derivatives. mdpi.comtandfonline.com This strategy has been employed to synthesize compounds with a range of structural features by varying the amine component. For example, reactions with N-monosubstituted piperazines have been shown to proceed efficiently due to the high nucleophilicity of these amines. mdpi.com The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-3-(substituted phenyl)thiourea derivatives has also been reported, demonstrating the versatility of this reaction with different heterocyclic amines. tandfonline.com The reaction conditions are often straightforward, involving stirring the isothiocyanate and the amine in a solvent like dichloromethane at room temperature. mdpi.com

Reactions with Hydroxyl and Thiol Nucleophiles

The nucleophilic addition of hydroxyl and thiol groups to the isothiocyanate moiety of this compound provides access to thiocarbamates and dithiocarbamates. The reaction with thiols to form S-alkyl thiocarbamates is of particular interest and can be achieved in high yields without the need for a solvent. conicet.gov.ar For example, the reaction of an isothiocyanate with an aliphatic thiol can proceed at low temperatures and then warm to room temperature to afford the desired product. conicet.gov.ar Similarly, reactions with alcohols can be performed to yield thiocarbamates. conicet.gov.ar The reactivity of the thiol group is analogous to its oxygen counterpart, although it is generally considered less reactive. conicet.gov.ar

Functionalization of the Indazole Ring System

Beyond the reactivity of the isothiocyanate group, the indazole ring itself offers opportunities for further functionalization. These modifications can be used to modulate the physicochemical properties of the resulting molecules.

N-Alkylation and N-Arylation Strategies for Regioselective Substitution

The indazole ring contains two nitrogen atoms, N-1 and N-2, which can be alkylated or arylated. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating or arylating agent, and the reaction conditions. nih.govbeilstein-journals.org For instance, N-alkylation of the 1H-indazole scaffold using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to favor N-1 substitution. nih.gov Conversely, Mitsunobu conditions often lead to a preference for the N-2 regioisomer. nih.gov The use of specific catalysts, such as trifluoromethanesulfonic acid or copper(II) triflate, can also direct the alkylation to the N-2 position. organic-chemistry.org

N-arylation can also be achieved through various methods, including Ullmann-type coupling reactions. acs.org These strategies allow for the introduction of a wide range of alkyl and aryl groups at specific positions on the indazole ring, providing a powerful tool for structural diversification.

Table 2: Regioselectivity of Indazole N-Alkylation

| Reagents and Conditions | Predominant Isomer |

|---|---|

| Sodium Hydride, Alkyl Bromide in THF | N-1 nih.gov |

| Mitsunobu Reaction (DEAD, PPh3) | N-2 nih.gov |

| Trifluoromethanesulfonic Acid, Alkyl 2,2,2-trichloroacetimidate | N-2 organic-chemistry.org |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid portion of the indazole ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. imperial.ac.uk The position of substitution is directed by the existing substituents on the ring. The indazole nucleus itself influences the electron density of the benzenoid ring, making it slightly electron-deficient compared to benzene (B151609). imperial.ac.uk Despite this, electrophilic substitution can occur, typically at positions that are activated by the heterocyclic part of the molecule. For example, in unsubstituted indole (B1671886), a related heterocyclic system, electrophilic attack preferentially occurs at the C3 position of the pyrrole (B145914) ring. imperial.ac.uk For this compound, the directing effects of both the fused pyrazole (B372694) ring and the isothiocyanate group at the 5-position would govern the regiochemical outcome of electrophilic substitution on the benzene ring. Classical electrophilic aromatic halogenations are a common example of this type of reaction. escholarship.org

C3-Functionalization and Stereoselective Transformations

The functionalization of the indazole core, particularly at the C3 position, is a key strategy for modifying its chemical properties. While direct functionalization of the indazole ring can be challenging, various methods have been developed to introduce substituents at this position. chim.itnih.govresearchgate.net

One common approach involves the use of N-protected indazoles to direct reactions to the C3 position. chim.it For instance, N1-protected indazoles can undergo regioselective C3-zincation followed by Negishi coupling to introduce various aryl or heteroaryl groups. chim.it Halogenation at the C3 position, particularly iodination and bromination, serves as a crucial step for subsequent metal-catalyzed cross-coupling reactions. chim.it

Recent advancements have also focused on stereoselective transformations to create chiral indazole derivatives. A notable example is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis. This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.gov The reaction is believed to proceed through a six-membered Zimmerman-Traxler-type transition state, where steric interactions govern the enantioselectivity. nih.gov

The development of methods for the synthesis of C3-functionalized 1H-indazoles is driven by their importance as substructures in many pharmaceutical compounds. nih.govresearchgate.net The use of 1H-indazole N-oxides has also emerged as a practical strategy for introducing diverse functional groups at the C3 position. researchgate.net

Development of this compound as a Building Block in Complex Molecule Synthesis

The isothiocyanate group at the C5 position of the indazole ring is a highly reactive functional group, making this compound a valuable precursor for the synthesis of more complex molecules, including fused heterocyclic systems and products of multicomponent reactions.

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in generating molecular diversity. arkat-usa.orgmdpi.com The isothiocyanate functionality is a key player in many MCRs. For instance, isothiocyanates are known to react with various nucleophiles in MCRs to form a wide range of heterocyclic compounds. royalsocietypublishing.org

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the general reactivity of isothiocyanates suggests its high potential. tandfonline.comscirp.org For example, isothiocyanates can react with amines and other components to form thiourea derivatives, which can then undergo further cyclization reactions. scirp.org The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs, and while isothiocyanates have different reactivity, they can participate in related transformations. arkat-usa.org The development of new MCRs involving this compound could provide rapid access to novel and structurally diverse compound libraries. mdpi.comresearchgate.net

Synthesis of Fused Heterocyclic Systems

The indazole moiety can be fused with other heterocyclic rings to create polycyclic systems with diverse biological activities. organic-chemistry.orgorganic-chemistry.orgnih.gov The isothiocyanate group of this compound can serve as a key functional handle for constructing these fused systems.

One common strategy involves the reaction of the isothiocyanate with a molecule containing two nucleophilic sites, leading to a cyclization reaction and the formation of a new fused ring. For example, the reaction of an isothiocyanate with a 2-aminopyridine (B139424) derivative can lead to the formation of N-fused 5-imino-1,2,4-thiadiazole derivatives. organic-chemistry.orgorganic-chemistry.org Similarly, reactions with other bifunctional reagents can yield a variety of fused heterocycles. The synthesis of fused indole derivatives often involves the cyclization of intermediates derived from isatin, which can undergo reactions with various nucleophiles. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems from Isothiocyanate Reactions

| Starting Material(s) | Reagent | Fused System | Reference |

|---|---|---|---|

| 2-Aminopyridine/Amidine | Isothiocyanate | N-fused 5-imino-1,2,4-thiadiazole | organic-chemistry.orgorganic-chemistry.org |

Combinatorial Chemistry and Library Synthesis from the this compound Scaffoldwikipedia.org

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for desired properties. wikipedia.orgfortunepublish.com The this compound scaffold is well-suited for combinatorial library synthesis due to the versatile reactivity of the isothiocyanate group.

Solid-phase synthesis is a key technique in combinatorial chemistry where molecules are built on a solid support. wikipedia.orgfortunepublish.com The this compound could be anchored to a solid support, and then the isothiocyanate group could be reacted with a diverse set of building blocks to generate a library of compounds. acs.org This approach simplifies purification as excess reagents and byproducts can be easily washed away. fortunepublish.com

The generation of libraries based on the indazole scaffold is of significant interest, particularly in the search for new antioxidant compounds. nih.gov By reacting this compound with a variety of amines, alcohols, or other nucleophiles in a parallel or split-and-pool synthesis fashion, a large and diverse library of indazole derivatives can be created efficiently. wikipedia.org High-throughput screening of these libraries can then identify compounds with interesting biological activities. fortunepublish.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-N-(benzoyloxy)indazoles |

| C3-allyl 1H-indazoles |

| 1H-indazole N-oxides |

| N-fused 5-imino-1,2,4-thiadiazole |

| Isatin-3-thiohydrazone |

| Thiourea |

Molecular Interactions and Pre Clinical Biological Activity Profiling of 5 Isothiocyanato 1h Indazole Derivatives

Investigation of Cellular Target Engagement and Protein Binding

The biological activity of 5-isothiocyanato-1H-indazole derivatives is rooted in their ability to form covalent or strong non-covalent bonds with specific cellular protein targets. The electrophilic nature of the isothiocyanate group is key to this interaction, readily reacting with nucleophilic residues on proteins, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine, to form stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This reactivity drives the target engagement and subsequent biological effects.

The predominant mechanism of action identified for derivatives of this compound is enzyme inhibition, specifically targeting the AGC family of serine/threonine protein kinases. google.comresearchgate.net A notable member of this family, Rho-associated protein kinase (ROCK), has been a primary focus of drug development efforts involving this scaffold. google.comgoogle.com

Derivatives are synthesized by reacting the isothiocyanate group with an amine on a separate chemical moiety to create a more complex molecule designed to fit into the ATP-binding pocket of the target kinase. google.comresearchgate.netgoogle.comgoogle.com These compounds act as inhibitors, blocking the kinase's ability to phosphorylate its downstream substrates. google.comgoogle.com For instance, several patents describe the development of selective ROCK inhibitors derived from this compound for potential use in treating conditions like hypertension, glaucoma, and cancer. google.comresearchgate.netgoogle.comgoogle.com The goal of many of these programs is to develop inhibitors that are selective for one isoform, such as ROCK2, over another, like ROCK1, to achieve a better safety profile. google.comgoogle.comgoogle.com

| Starting Compound | Target Enzyme Family | Specific Target Example | Potential Therapeutic Area |

| This compound | AGC Kinase | ROCK active-II | Glaucoma, Hypertension, Cancer |

| 4-chloro-5-isothiocyanato-1H-indazole | Rho-associated protein kinase | ROCK2 | Inflammatory disorders, Fibrotic disorders |

| tert-butyl this compound-1-carboxylate | Rho-associated protein kinase | ROCK2 | Pulmonary fibrosis, Cancer, Neurological disease |

This table summarizes enzyme targets for derivatives synthesized from various this compound starting materials as described in patent literature. google.comresearchgate.netgoogle.comgoogle.comgoogle.com

There is little evidence to suggest that these specific derivatives function as enzyme activators. Their mechanism is centered on competitive or non-competitive inhibition at the enzyme's active site.

While the broader class of indazole-containing compounds has been shown to interact with various receptors, such as dopamine (B1211576) receptors sci-hub.se, the derivatives of this compound have been predominantly investigated for their role as enzyme inhibitors. google.comresearchgate.netgoogle.com Current research and patent literature focus almost exclusively on their interaction with the active sites of kinases rather than on binding to cell-surface or nuclear receptors. The covalent modification potential of the isothiocyanate group makes it particularly well-suited for targeting the nucleophilic residues often found in enzyme active sites.

By inhibiting key enzymes like ROCK, derivatives of this compound can significantly perturb critical cellular signaling pathways. google.comgoogle.com ROCK is a primary downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton. google.com Inhibition of ROCK interferes with pathways controlling cell shape, adhesion, motility, and smooth muscle contraction. google.comgoogle.com This pathway perturbation is the basis for their therapeutic potential in various diseases. For example, in glaucoma, inhibiting ROCK in the trabecular meshwork is believed to increase aqueous humor outflow, thereby reducing intraocular pressure. google.comresearchgate.net In cancer, disrupting ROCK signaling can inhibit tumor cell proliferation and metastasis. google.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

The design of potent and selective inhibitors from the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR) of its derivatives. Both the isothiocyanate group and substitutions on the indazole core are critical determinants of biological activity.

The isothiocyanate group (-N=C=S) at the C-5 position of the indazole ring is fundamental to the molecular design of these inhibitors. It primarily serves as a reactive handle for synthesis rather than being a modifiable part of the final drug. In the synthesis of the target inhibitors, the isothiocyanate group reacts with a primary or secondary amine on another molecule to form a stable and robust thiourea linkage (-NH-C(=S)-NH-). google.comresearchgate.netgoogle.com

This reaction is a cornerstone of the synthetic strategies described in the literature. For example, this compound is reacted with molecules containing amine functionalities to create larger, more complex structures tailored for kinase inhibition. sci-hub.segoogle.comresearchgate.net The resulting thiourea group often plays a crucial role in the final molecule by forming key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor to its target.

Modifications to the indazole ring itself are a key strategy for optimizing target affinity, selectivity, and pharmacokinetic properties. SAR studies have explored substitutions at several positions on the bicyclic core.

N-1 Position: The nitrogen at position 1 of the indazole ring is a common site for substitution. Several patents describe the use of a tert-butyl carboxylate (Boc) protecting group at this position (tert-butyl this compound-1-carboxylate). google.comgoogle.com This group may be used to modulate reactivity during synthesis and is often removed in the final step. The nature of the substituent at N-1 can significantly influence the molecule's orientation within the target's binding site.

C-4 Position: Substitution at the C-4 position has been explored to enhance inhibitor potency and selectivity. A patent for ROCK2 inhibitors describes the use of 4-chloro-5-isothiocyanato-1H-indazole as a starting material. google.com The introduction of a halogen atom at this position can alter the electronic properties of the ring system and provide additional interactions with the target protein, potentially improving affinity.

| Indazole Core Substitution | Starting Compound Example | Resulting Linkage/Use | Target Class |

| H (unsubstituted) at N-1 | This compound | Thiourea | AGC Kinase (ROCK) |

| Boc-group at N-1 | tert-butyl this compound-1-carboxylate | Thiourea | ROCK Inhibitor |

| Chloro at C-4 | 4-chloro-5-isothiocyanato-1H-indazole | Thiourea | ROCK2 Inhibitor |

| Acyl azide (B81097) reaction | This compound | N-(1H-indazol-5-yl)-5-aryloxazol-2-amine | General Synthesis |

This table illustrates how different substitutions on the this compound core are used to generate diverse derivatives targeting specific enzymes. sci-hub.segoogle.comgoogle.comgoogle.comgoogle.com

These examples underscore the importance of systematic modification of the indazole core in the rational design of new therapeutic agents. By fine-tuning substituents, medicinal chemists can optimize the interaction between the drug molecule and its biological target, leading to improved efficacy and safety profiles.

High-Throughput Screening (HTS) Applications Utilizing the Scaffold

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against a specific biological target. azolifesciences.com This process is designed to identify "hits"—compounds that modulate the target's activity in a desired manner—from large chemical libraries. azolifesciences.comrsc.org These hits serve as the starting point for more focused medicinal chemistry efforts.

The 1H-indazole scaffold is exceptionally well-suited for the construction of compound libraries for HTS campaigns. Its chemical tractability and status as a "privileged structure"—a molecular framework capable of binding to multiple biological targets—make it an attractive core for generating diverse sets of derivatives. nih.govresearchgate.net Pharmaceutical companies and research institutions rely on HTS to screen these large libraries, which can contain hundreds of thousands of compounds, to accelerate the discovery of new therapeutic agents. azolifesciences.com

While specific literature detailing HTS campaigns for this compound is not prevalent, the general utility of the indazole scaffold is widely documented. For instance, HTS has been employed to optimize reaction conditions, such as in the copper-catalyzed intramolecular Ullmann cyclization used to synthesize indazoles, demonstrating the broad applicability of the technology. researchgate.net The numerous studies detailing the synthesis of various indazole derivative libraries for biological evaluation implicitly underscore their role as feedstock for HTS. nih.govnih.govrsc.org These libraries are designed to explore the chemical space around the indazole core, and HTS is the primary method used to sift through this diversity to find promising lead compounds. azolifesciences.com

Phenotypic Screening Approaches with this compound Derivatives

The 1H-indazole scaffold has been extensively explored using phenotypic screening approaches, particularly in the search for new anticancer agents. In these studies, libraries of indazole derivatives are evaluated for their ability to inhibit the growth of or kill various cancer cell lines.

One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives and evaluated their anti-proliferative activity against a panel of human cancer cell lines using a methyl thiazolyl tetrazolium (MTT) assay. nih.govnih.gov This phenotypic screen identified compound 6o as a promising inhibitor of the K562 chronic myeloid leukemia cell line. nih.govresearchgate.netnih.gov Further investigation revealed its phenotypic effects included the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

In another research effort, a series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated using a Sulforhodamine B (SRB) assay across four human cancer cell lines. benthamdirect.com This screen identified N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) as a potent anti-proliferative agent against the HCT116 human colorectal cancer cell line. benthamdirect.com

Further phenotypic studies on a different series of indazole derivatives identified compound 2f as having potent, broad-spectrum growth inhibitory activity. rsc.org Subsequent characterization in the 4T1 breast cancer cell line showed that compound 2f promoted apoptosis, decreased mitochondrial membrane potential, increased reactive oxygen species (ROS), and disrupted cell migration and invasion. rsc.org Similarly, screening of 6-(pyrimidin-4-yl)-1H-indazole derivatives against nasopharyngeal carcinoma cell lines identified compound 6l as an agent that induces mitochondria-mediated apoptosis and G₂/M phase cell cycle arrest. dntb.gov.ua

These examples highlight how phenotypic screening is a crucial tool for profiling the biological activity of 1H-indazole derivatives, leading to the discovery of compounds with potent and diverse anti-cancer effects.

| Compound/Series | Screening Assay | Cell Lines Tested | Key Phenotypic Finding | Reference |

|---|---|---|---|---|

| Compound 6o | MTT Assay | A549 (lung), K562 (leukemia), PC-3 (prostate), Hep-G2 (hepatoma) | Potent inhibition of K562 (IC₅₀ = 5.15 µM); induces apoptosis and cell cycle arrest. | nih.govresearchgate.netnih.gov |

| Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | SRB Assay | Four human cancer cell lines including HCT116 (colorectal) | Potent anti-proliferative activity in HCT116 (IC₅₀ = 14.3 µM). | benthamdirect.com |

| Compound 2f | In vitro antiproliferative screen | Various cancer cell lines including 4T1 (breast) | Inhibits proliferation (IC₅₀ = 0.23–1.15 μM); promotes apoptosis, increases ROS, disrupts migration. | rsc.org |

| Compound 6l | Antiproliferative screen | SUNE1 (nasopharyngeal carcinoma) | Induces mitochondria-mediated apoptosis and G₂/M phase arrest. | dntb.gov.ua |

Computational Chemistry and Cheminformatics in the Study of 5 Isothiocyanato 1h Indazole

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 5-isothiocyanato-1H-indazole, and its biological target, typically a protein or enzyme. nih.gov These methods provide atomic-level details of binding modes, interaction energies, and the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For indazole derivatives, docking studies have been instrumental in elucidating their binding mechanisms with various targets, including protein kinases and tubulin. nih.govnih.gov These studies help identify key amino acid residues in the binding pocket that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with the indazole scaffold. For instance, docking studies on diarylindazole derivatives as tubulin polymerization inhibitors revealed specific interactions within the colchicine (B1669291) binding site, guiding the synthesis of more potent compounds. nih.gov

Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted binding pose and to explore the conformational changes of the protein and ligand upon binding. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing a dynamic picture of the ligand-target interaction. nih.gov Studies on indazole complexes with targets like cytochrome P450 2E1 (CYP2E1) have used steered molecular dynamics (SMD) and random acceleration molecular dynamics (RAMD) to investigate ligand unbinding pathways, identifying key "gatekeeper" residues that control access to the active site. plos.org These simulations offer insights that complement the static picture provided by X-ray crystallography and can help in designing ligands with improved residence time and kinetic profiles. nih.gov

| Target Protein | Key Interacting Residues (Examples) | Computational Method | Investigated Compound Class | Reference |

| Cyclin-dependent kinase 5 (CDK5) | Not specified in abstract | Steered Molecular Dynamics (SMD) | General inhibitors | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Phe298, Phe478 | RAMD, SMD, PMF | Indazole | plos.org |

| Tubulin | Not specified in abstract | Molecular Docking | Diarylindazole derivatives | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Met769 | Molecular Docking | Indole (B1671886) derivatives (related heterocycles) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ijsmr.in

For indazole derivatives, both 2D and 3D-QSAR models have been developed to predict their efficacy against various biological targets, such as kinases and microbes. researchgate.netnih.gov A typical QSAR study involves selecting a dataset of compounds with known activities, calculating a set of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model. mdpi.comresearchgate.net

The statistical validity of a QSAR model is crucial and is assessed using several parameters. mdpi.com The coefficient of determination (r²) indicates how well the model fits the training data, while the leave-one-out cross-validated correlation coefficient (q²) measures its internal predictive ability. researchgate.net The predictive ability on an external test set (pred_r²) is the ultimate test of a model's utility. researchgate.net Studies on indazole derivatives as anticancer agents have reported 2D-QSAR models with high correlation coefficients (r² > 0.95) and good internal and external predictive power (q² > 0.89, pred_r² > 0.86). researchgate.net Similarly, 3D-QSAR models, which consider the three-dimensional arrangement of steric and electrostatic fields, have also shown high predictive accuracy for indazole derivatives. researchgate.net

| Compound Class | Target/Activity | Model Type | q² | r² | pred_r² | Reference |

| Indazole Derivatives | TTK Inhibitors (Anticancer) | 2D-QSAR (MLR) | 0.8998 | 0.9512 | 0.8661 | researchgate.net |

| Indazole Derivatives | TTK Inhibitors (Anticancer) | 3D-QSAR (kNN) | 0.9132 | - | - | researchgate.net |

| Indazole Compounds | SAH/MTAN Inhibitors | QSAR | 0.781 | 0.852 | 0.685 | nih.gov |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM-1 Inhibitors | 3D-QSAR (GA-PLSR) | 0.7523 | - | 0.8714 | researchgate.net |

The predictive power of a QSAR model depends entirely on the chosen molecular descriptors, which are numerical representations of a molecule's properties. mdpi.com For indazole-isothiocyanate derivatives, relevant descriptors can be categorized into several classes:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight and topological polar surface area (TPSA).

Steric Descriptors: These relate to the volume and shape of the molecule or its substituents. In 3D-QSAR, steric fields are mapped around the molecules to indicate regions where bulky groups increase or decrease activity. nih.govresearchgate.net

Electronic Descriptors: These quantify the electronic properties, such as charge distribution, electronegativity, and dipole moment. The isothiocyanate group (-NCS) is a key feature, and its electronic properties significantly influence reactivity and interactions. Electrostatic field descriptors are common in 3D-QSAR studies. researchgate.net

Hydrophobic Descriptors: These describe the lipophilicity of the molecule (e.g., logP). Hydrophobic interactions are often crucial for ligand binding within the typically nonpolar pockets of enzymes. nih.govresearchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can include HOMO/LUMO energies and partial atomic charges, providing a more detailed picture of electronic structure and reactivity.

QSAR studies on indazole analogs have shown that a combination of these descriptor types is often necessary to build a robust model, highlighting the multifaceted nature of ligand-target interactions. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can become a drug, it must possess favorable ADMET properties. acs.org In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to fail later due to poor pharmacokinetics or toxicity. researchgate.net For compounds like this compound, these predictions help to prioritize analogs with better drug-like profiles.

Commonly predicted ADMET properties for indazole derivatives include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability (a model for the gut wall), and skin permeability are evaluated. nih.govmalariaworld.org Many indazole derivatives are predicted to have good to moderate intestinal absorption. nih.gov

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. These properties affect how a drug is distributed throughout the body.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for avoiding drug-drug interactions.

Excretion: While less commonly predicted, models can estimate clearance rates.

Toxicity: A wide range of toxicity endpoints can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. In silico ADMET studies on indazole-pyrimidine derivatives have indicated low toxicity profiles for some candidates. nih.gov

Lipinski's Rule of Five is a widely used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Computational tools routinely calculate these properties for novel indazole structures to ensure they fall within an acceptable range for oral bioavailability. nih.govnih.gov

| Property | Typical Prediction for Indazole Derivatives | Significance | References |

| Human Intestinal Absorption (HIA) | Moderate to Good (>80%) | Predicts oral absorption | nih.govmalariaworld.org |

| Caco-2 Permeability | Moderate to High | In vitro model for intestinal absorption | malariaworld.org |

| Lipinski's Rule of Five | Generally compliant | Indicates potential for oral bioavailability | nih.gov |

| Toxicity | Low predicted toxicity for some series | Early flag for potential safety issues | researchgate.netnih.gov |

| Blood-Brain Barrier (BBB) Penetration | Variable | Determines if a compound can act on the CNS | - |

De Novo Design and Virtual Screening Applications for Novel Ligand Discovery

De novo design and virtual screening are computational strategies for identifying novel hit compounds from large chemical libraries. whiterose.ac.uk The indazole scaffold is a valuable starting point for these approaches due to its presence in numerous biologically active molecules and its synthetic tractability. nih.govrsc.org

Virtual Screening involves docking vast libraries of compounds into the binding site of a target protein to identify those with favorable predicted binding energies and interactions. The indazole core can be used as a query to search for similar structures in compound databases, which are then subjected to a hierarchical screening workflow.

De Novo Design is a more creative approach where novel molecules are built from scratch or by combining smaller fragments. whiterose.ac.uk Fragment-based de novo design can utilize the this compound core as a starting fragment. acs.org The general process involves:

Fragment Identification: Identifying a core fragment, like 1H-indazole, that binds to a region of interest on the target, often the hinge region of kinases. acs.org

Fragment Elaboration: Computationally "growing" the fragment by adding new chemical moieties or linking it to other fragments to improve affinity and selectivity. acs.org The isothiocyanate group at the 5-position offers a reactive handle for covalent modification or a site for specific non-covalent interactions that can be explored during the design process.

Scoring and Filtering: The newly designed molecules are scored based on predicted binding affinity, synthetic accessibility, and drug-like properties (ADMET). whiterose.ac.ukacs.org

These methods have been successfully used to discover novel indazole-based inhibitors for targets like protein kinases and ubiquitin-specific protease 7 (USP7). acs.orgmdpi.com

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules and to model the energetics of chemical reactions. nih.govsumitomo-chem.co.jpunipd.it These methods provide deep insights into reaction mechanisms, transition states, and the relative stability of isomers and tautomers, which is particularly relevant for the 1H/2H tautomerism of the indazole ring. nih.gov

For this compound, quantum chemical calculations can be applied to:

Determine Tautomer Stability: Calculations have confirmed that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, which has significant implications for its binding and reactivity. nih.gov

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical reaction can be constructed. rsc.org This is valuable for understanding reactions involving the isothiocyanate group, such as its addition to nucleophiles, or for predicting the regioselectivity of substitutions on the indazole ring. nih.gov

Predict Spectroscopic Properties: Methods like GIAO (Gauge-Invariant Atomic Orbital) can be used to calculate NMR chemical shifts, which helps in the structural characterization and confirmation of reaction products. nih.gov

These theoretical calculations complement experimental studies by providing a mechanistic rationale for observed outcomes and by predicting the feasibility of new, unexplored reactions, thereby guiding synthetic strategy. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization in Research on 5 Isothiocyanato 1h Indazole Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation and Regioisomer Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-isothiocyanato-1H-indazole derivatives. It provides detailed information about the carbon-hydrogen framework, the substitution pattern on the indazole ring, and is crucial for distinguishing between N-1 and N-2 regioisomers that commonly form during synthesis. nih.govnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary data on the chemical environment of each atom. For instance, the chemical shifts of the indazole ring protons and carbons are sensitive to the position of the substituent and the nature of the derivative. researchgate.netresearchgate.net In many indazole compounds, the 1H-tautomer is the more stable form in solution, a fact that can be confirmed by NMR analysis. researchgate.net The coupling constants between adjacent protons further aid in assigning specific positions on the aromatic rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Indazole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.8 - 8.3 | 135 - 141 |

| H-4 | 7.5 - 7.8 | 120 - 127 |

| H-5 | 7.0 - 7.5 | 121 - 123 |

| H-6 | 7.3 - 7.5 | 122 - 128 |

| H-7 | 7.7 - 8.2 | 110 - 116 |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the indazole core. The data presented are general ranges observed for various indazole derivatives.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for resolving complex structures and confirming assignments made from 1D spectra. These techniques are particularly valuable for establishing connectivity between atoms within the this compound scaffold. ipb.pt

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides invaluable structural information for this compound derivatives in their crystalline or amorphous solid form. This technique is complementary to solution-state NMR and X-ray crystallography. nih.gov It is particularly useful for confirming the tautomeric form of the indazole ring in the solid state and for studying materials that are insoluble or difficult to crystallize. researchgate.net By comparing experimental chemical shifts from Cross-Polarization Magic Angle Spinning (CP/MAS) experiments with theoretical calculations, the structure and tautomeric form can be confidently determined. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification (in vitro)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a critical tool for the analysis of this compound derivatives. Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap HRMS provide highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.comnih.gov This precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the parent compound and its synthetic intermediates. amazonaws.comimrpress.com

In drug discovery and development, understanding a compound's metabolic fate is essential. In vitro metabolism studies using human liver microsomes or hepatocytes are performed to predict how a drug might be processed in the body. nih.govbioivt.comscispace.com HRMS is the primary analytical technique used in these studies to detect and identify potential metabolites. nih.gov By analyzing the accurate mass and fragmentation patterns (MS/MS) of new signals that appear after incubation, the structures of metabolites can be elucidated. nih.govnih.gov

Table 2: Common Phase I Biotransformations of Indazole Derivatives Identified by HRMS

| Biotransformation | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, often on alkyl chains or aromatic rings. nih.gov |

| Dehydrogenation | Removal of two hydrogen atoms to form a double bond or a ketone. nih.govnih.gov |

| Amide Hydrolysis | Cleavage of an amide bond, if present in the derivative. nih.gov |

| Ester Hydrolysis | Cleavage of an ester bond, a common pathway for ester-containing derivatives. nih.gov |

| Carbonyl Formation | Oxidation of a hydroxyl group to a carbonyl group. nih.gov |

| Dihydrodiol Formation | Addition of two hydroxyl groups across a double bond, often via an epoxide intermediate. nih.gov |

These biotransformations can also occur in combination, leading to a variety of metabolites. nih.gov

X-ray Crystallography for Conformation and Protein-Ligand Complex Structure Determination

Furthermore, X-ray crystallography is a powerful tool for understanding how these derivatives interact with their biological targets. nih.gov By co-crystallizing a this compound derivative with a target protein, or by soaking the compound into a pre-existing protein crystal, a detailed atomic-level map of the protein-ligand complex can be generated. springernature.comfrontiersin.org This information is invaluable for structure-based drug design, as it reveals the specific binding site, the key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. nih.govnih.gov

Table 3: Information Obtained from X-ray Crystallographic Analysis of a Protein-Ligand Complex

| Parameter | Description |

|---|---|

| Binding Site | Identifies the specific pocket or groove on the protein where the ligand binds. nih.gov |

| Ligand Conformation | Determines the three-dimensional shape of the ligand when bound to the protein. |

| Protein-Ligand Interactions | Details the specific hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues. nih.gov |

| Solvent Structure | Reveals the position of ordered water molecules that may mediate interactions between the protein and the ligand. |

| Conformational Changes | Shows any changes in the protein's structure that are induced by ligand binding. |

Spectroscopic Methods for Molecular Interaction and Binding Affinity Determination

While X-ray crystallography provides a static picture of binding, other spectroscopic methods are employed to study the dynamics and thermodynamics of molecular interactions in real-time.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of interactions between a ligand (such as a this compound derivative) and a macromolecular target (like a protein). In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the indazole derivative is then flowed over the surface.

Binding of the derivative to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). By monitoring the change in RU over time during the association (flow of analyte) and dissociation (flow of buffer) phases, one can determine the kinetic rate constants for the interaction:

From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a stronger binding interaction. SPR provides crucial data for lead optimization, allowing researchers to quantitatively compare the binding affinities of different derivatives and understand how structural modifications impact target engagement.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions. In the context of this compound derivatives, which are often designed as inhibitors of biological targets like protein kinases, ITC provides a complete thermodynamic profile of the binding event in a single experiment. malvernpanalytical.comresearchgate.net The technique measures the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deep insight into the forces driving the binding process. nih.gov

The isothiocyanate group (-N=C=S) is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (like cysteine) on a protein target. nih.govrsc.org The inhibition process often occurs in two steps: an initial non-covalent binding followed by the irreversible covalent bond formation. nih.gov Advanced ITC methods, such as ITC-based kinetic competition (ITC-KC), have been developed to dissect these complex mechanisms. nih.gov This technique uses the heat generated by the enzyme's catalytic activity to monitor the rate of inhibition, allowing for the determination of both the initial binding affinity (K_i) and the rate of covalent inactivation (k_inact). nih.govnih.gov

Research findings for a hypothetical this compound derivative binding to a target protein kinase, as determined by ITC, could yield the following thermodynamic parameters.

Table 1: Thermodynamic Binding Profile of a this compound Derivative to a Target Kinase via ITC This table is interactive. Click on headers to sort.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Binding Affinity (K_a) | 1.25 x 10⁵ | M⁻¹ | Strength of the binding interaction. |

| Dissociation Constant (K_D) | 8.0 | µM | Inverse of the binding affinity. |

| Stoichiometry (n) | 1.05 | - | Molar ratio of the ligand to the protein in the complex. |

| Enthalpy (ΔH) | -15.5 | kcal/mol | Heat released or absorbed during binding. |

| Entropy (ΔS) | -18.2 | cal/mol·K | Change in the system's disorder upon binding. |

| Gibbs Free Energy (ΔG) | -7.0 | kcal/mol | Overall energy change indicating binding spontaneity. |

Data is hypothetical, based on typical values for small molecule inhibitors as seen in ITC studies. researchgate.net

Fluorescence Spectroscopy for Probe Development

The unique structure of the this compound scaffold lends itself to the development of fluorescent probes for biological imaging and detection assays. researchgate.netnih.gov Fluorescence spectroscopy is the primary tool for characterizing these probes. The indazole ring system can serve as the core of a fluorophore, or be modified to enhance its fluorescent properties. researchgate.net The isothiocyanate group functions as a versatile reactive handle. nih.gov It can act as a linker to attach the indazole moiety to other fluorescent systems or, more commonly, as a reactive group that covalently binds to target biomolecules, such as proteins or peptides. nih.gov

The development of a fluorescent probe based on this scaffold involves synthesizing a derivative where binding to a target analyte induces a change in the fluorescence signal. This can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength. researchgate.net For example, a this compound derivative could be designed to be weakly fluorescent in its free state. Upon reacting with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, the formation of a thiourea (B124793) linkage can alter the electronic structure of the molecule, leading to a significant enhancement of its fluorescence quantum yield. nih.govrsc.org This mechanism allows for the specific labeling and visualization of the target within complex biological environments like living cells. nih.gov

Key characteristics of a newly developed indazole-based fluorescent probe are determined using fluorescence spectroscopy.

Table 2: Spectroscopic Properties of an Indazole-Based Fluorescent Probe This table is interactive. Click on headers to sort.

| Property | Before Binding | After Covalent Binding | Unit | Description |

|---|---|---|---|---|

| Excitation Max (λ_ex) | 350 | 355 | nm | Wavelength of light used to excite the probe. |

| Emission Max (λ_em) | 450 | 460 | nm | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | 0.05 | 0.65 | - | Efficiency of converting absorbed light into emitted light. |

| Fluorescence Enhancement | - | 13-fold | - | Increase in fluorescence intensity upon binding. |

| Detection Limit (LOD) | - | 0.33 | nM | Lowest concentration of analyte the probe can reliably detect. |

Data is hypothetical, based on properties of newly developed indazole-based and isothiocyanate-based probes. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Compound Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound derivatives. These techniques are essential for monitoring reaction progress during synthesis, purifying the final compound, and, crucially, assessing its purity. pnrjournal.com Given that these compounds are often used in sensitive biological assays, a high degree of purity (>95%) is required. frontiersin.org

Reversed-phase HPLC (RP-HPLC) is the most common method employed. nih.govresearchgate.net In this technique, the compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. pnrjournal.comacs.org Due to the reactive and sometimes poorly soluble nature of isothiocyanates, method development can be challenging. nih.gov To improve quantification and chromatographic behavior, pre-column derivatization with a nucleophile like mercaptoethanol or N-acetyl-l-cysteine is sometimes employed, though direct analysis is often preferred to maintain the integrity of the reactive isothiocyanate group. researchgate.netnih.gov

A validated RP-HPLC method provides precise and accurate quantification of the target compound and any impurities. Validation is performed according to ICH guidelines and includes testing for specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). pnrjournal.com

Table 3: Validated RP-HPLC Method Parameters for Purity Assessment This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile:Water (85:15 v/v) |

| Elution | Gradient |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 295 nm |

| Injection Volume | 5 µL |

| Validation Results | |

| Linearity Range | 2 - 14 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 0.75 µg/mL |

| Limit of Quantitation (LOQ) | 2.74 µg/mL |

| Accuracy (% Recovery) | 99.8% - 105.6% |

| Precision (%RSD) | < 2.0% |

Data is based on a validated method for a related isothiocyanate impurity, demonstrating typical parameters. pnrjournal.com

Future Directions and Emerging Research Frontiers for 5 Isothiocyanato 1h Indazole

Development of Next-Generation Chemical Probes and Bio-orthogonal Tools

The isothiocyanate group of 5-isothiocyanato-1H-indazole is a key feature for the development of next-generation chemical probes. Isothiocyanates are known to act as electrophilic groups that can target nucleophilic amino acids like lysine (B10760008), histidine, and cysteine, making them suitable for creating covalent probes. frontiersin.org This reactivity allows for the design of probes that can form stable, covalent bonds with their biological targets, a crucial feature for activity-based protein profiling and identifying cellular targets of biologically active molecules. frontiersin.orgescholarship.org

Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents a significant area of opportunity. escholarship.orgescholarship.org The development of bio-orthogonal tools often relies on the reaction of a unique functional group, or an "orthogonal tag," with a second reagent that can be functionalized with a fluorescent probe or an affinity handle. scholaris.ca While isothiocyanates themselves are not traditionally considered bio-orthogonal due to their reactivity with endogenous nucleophiles, their incorporation into more complex probe designs that utilize bio-orthogonal "click chemistry" reactions, such as the copper-free click reaction between azides and strained cyclooctynes, is a promising avenue. escholarship.org Future research could focus on developing this compound derivatives that incorporate a bio-orthogonal handle, allowing for highly specific and spatiotemporally controlled labeling of biomolecules in living cells. researchgate.net

Anandamide analogues containing a reactive isothiocyanate functionality have been reported as electrophilic probes for the cannabinoid receptor 1 (CB1R). unimi.it For example, the compound AM3677, which features an isothiocyanate group, demonstrated high selectivity for rat CB1R and was shown to react with a cysteine residue in the receptor. unimi.it Similarly, fluorescent probes for CB1R have been created by conjugating analogues of the ligand SR141716A with fluorescein (B123965) isothiocyanate (FITC). frontiersin.orgfrontiersin.org These examples highlight the potential of the isothiocyanate group in designing targeted probes.

Table 1: Examples of Isothiocyanate-Containing Probes and their Applications

| Probe/Derivative | Target | Application | Key Finding |

| Anandamide analogue (AM3677) | Cannabinoid Receptor 1 (CB1R) | Electrophilic probe | High selectivity for rCB1R (Ki = 1.3 nM). unimi.it |

| SR141716A analogue-FITC conjugate | Cannabinoid Receptor 1 (CB1R) | Fluorescent probe | Useful affinity for CB1R (Ki = 260 nM) with a 12-atom linker. frontiersin.orgfrontiersin.org |

| Photoactivatable aryl azide (B81097) probe | Cannabinoid Receptor 1 (CB1R) | Photoaffinity probe | Showed decreased affinity to hCB1R compared to anandamide. unimi.itfrontiersin.org |

Exploration of Novel Biological Target Classes for Indazole-Isothiocyanate Scaffolds

The indazole scaffold is a well-established pharmacophore found in a variety of approved drugs and biologically active compounds. researchgate.netpnrjournal.com Indazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netorientjchem.org This versatility suggests that the indazole-isothiocyanate scaffold could be a valuable starting point for exploring novel biological targets.

Indazole-based compounds have been investigated as inhibitors for a variety of protein classes. For instance, they have been identified as potent and selective inhibitors of kinases such as Gsk3β, Rock2, and Egfr. nih.gov The fibroblast growth factor receptor (FGFR) is another potential target for indazole-containing inhibitors. researchgate.net Furthermore, the indazole moiety is present in drugs targeting the 5-HT3 receptor, such as Granisetron. pnrjournal.comresearchgate.net

The isothiocyanate group adds another layer of potential for targeting specific enzyme classes. For example, isothiocyanates are known to interact with enzymes containing nucleophilic residues in their active sites. This opens up possibilities for designing inhibitors for proteases, certain classes of transferases, and other enzymes where covalent modification can lead to potent and lasting inhibition. The combination of the versatile indazole scaffold for achieving target selectivity and the reactive isothiocyanate for covalent binding could lead to the discovery of novel inhibitors for previously "undruggable" targets.

Recent research has also explored the potential of indazole derivatives as inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. nih.gov This highlights the ongoing relevance of the indazole scaffold in addressing current health challenges.

Table 2: Biological Activities of Indazole-Containing Compounds

| Compound Class | Biological Activity | Example Target(s) |

| Indazole Derivatives | Anti-inflammatory | - |

| Indazole Derivatives | Antimicrobial, Antifungal | Various bacterial and fungal strains orientjchem.org |

| Indazole Derivatives | Antitumor | Kinases (Gsk3β, Rock2, Egfr) nih.gov, FGFR researchgate.net |

| Indazole Derivatives | Anti-HIV | - |

| Thiazolyl-indazole derivatives | Antiviral | SARS-CoV-2 MPro nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and materials science. nih.govrsc.org These technologies can be applied to nearly every stage of the development pipeline for new molecules like derivatives of this compound, from initial design to synthesis and property prediction. mednexus.org

In the context of chemical design, AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties. rsc.orgmdpi.com This allows for the development of predictive models that can screen virtual libraries of compounds to identify those with the highest probability of success, significantly reducing the time and cost associated with experimental screening. mdpi.com For a molecule like this compound, AI could be used to design derivatives with optimized binding affinity for a specific biological target, improved pharmacokinetic properties, or enhanced material characteristics. mednexus.org

Furthermore, AI can assist in the design of synthetic routes. By analyzing vast amounts of reaction data, machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, solvents, and catalysts. mdpi.com This is particularly valuable for complex, multi-step syntheses that may be required to produce novel derivatives of this compound.

The integration of AI and ML also holds promise for understanding complex structure-activity relationships (SAR). By identifying subtle patterns in large datasets that may not be apparent to human researchers, these technologies can provide new insights into how modifications to the indazole-isothiocyanate scaffold affect its biological activity or material properties. mdpi.com

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules, where a molecule and its mirror image are non-superimposable, is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. The development of methods for the asymmetric synthesis of chiral derivatives of this compound represents a significant research frontier.

Recent advances in catalysis have provided powerful tools for asymmetric synthesis. For example, chiral organocatalysts, such as β-amino alcohols, have been developed that can catalyze asymmetric reactions with a high degree of stereocontrol. scispace.com Asymmetric phosphoric acid-catalyzed reactions have also emerged as a powerful method for the synthesis of axially chiral compounds. beilstein-journals.org These approaches could potentially be adapted to the synthesis of chiral indazole derivatives.

The indazole scaffold itself has been the subject of asymmetric functionalization. For instance, a highly C3-selective allylation reaction of 1H-N-(benzoyloxy) indazoles using CuH catalysis has been reported to produce C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. pnrjournal.com While this specific example does not involve the 5-isothiocyanato group, it demonstrates the feasibility of developing asymmetric methods for the indazole core. Future work could focus on integrating such methods into synthetic routes for chiral derivatives of this compound.

Applications in Material Science and Supramolecular Chemistry

The unique properties of the indazole ring and the reactive isothiocyanate group suggest potential applications for this compound in material science and supramolecular chemistry. Supramolecular chemistry focuses on the design and synthesis of complex structures held together by non-covalent interactions. numberanalytics.com These structures can have a wide range of applications, including the development of new materials with unique properties, such as self-healing materials or materials that respond to external stimuli. numberanalytics.com

The indazole ring, with its aromatic system and hydrogen bonding capabilities, can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the formation of supramolecular assemblies. The isothiocyanate group, being highly reactive, could be used to covalently anchor the indazole unit to polymer backbones or other material scaffolds, thereby imparting the specific properties of the indazole moiety to the bulk material.